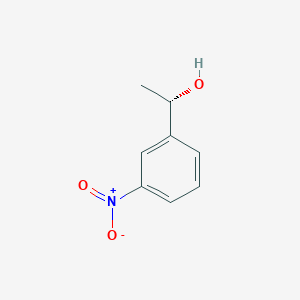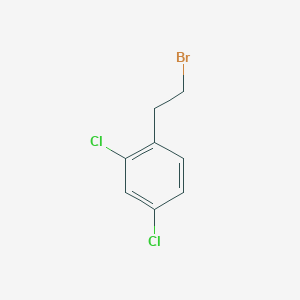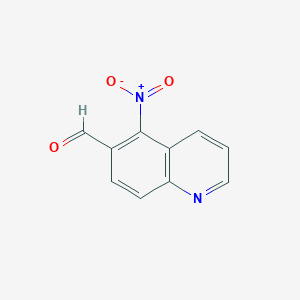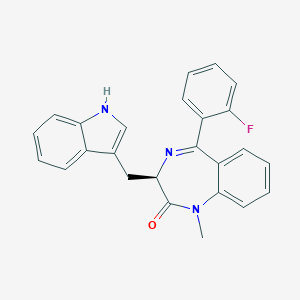
7-Methylpyrido(4,3-c)psoralen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylpyrido(4,3-c)psoralen (MPP) is a naturally occurring photoactive compound that belongs to the family of furocoumarins. It has been widely used in scientific research due to its unique photochemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 7-Methylpyrido(4,3-c)psoralen involves the formation of covalent bonds between the pyrimidine bases of DNA upon irradiation with UVA light. This leads to DNA crosslinking and damage, which can induce apoptosis or cell cycle arrest. 7-Methylpyrido(4,3-c)psoralen can also affect the activity of some enzymes, such as topoisomerases and kinases, by binding to their active sites or inhibiting their activity.
Biochemische Und Physiologische Effekte
7-Methylpyrido(4,3-c)psoralen has been shown to induce DNA damage and crosslinking, leading to apoptosis or cell cycle arrest in various cell types. It can also affect the activity of some enzymes, such as topoisomerases and kinases, which are involved in DNA replication and repair. 7-Methylpyrido(4,3-c)psoralen has been used to study the effects of DNA damage and repair on cellular processes, such as gene expression, apoptosis, and cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
7-Methylpyrido(4,3-c)psoralen has several advantages for lab experiments, including its ability to induce DNA damage and crosslinking, its specificity for pyrimidine bases, and its potential applications in various fields. However, 7-Methylpyrido(4,3-c)psoralen also has some limitations, including its toxicity, instability, and dependence on UVA light for activation. These limitations need to be considered when designing experiments using 7-Methylpyrido(4,3-c)psoralen.
Zukünftige Richtungen
For 7-Methylpyrido(4,3-c)psoralen research include the development of more stable and less toxic analogs, the optimization of photoactivation conditions, and the exploration of new applications in different fields. 7-Methylpyrido(4,3-c)psoralen can also be used to study the effects of DNA damage and repair on aging and disease, which may lead to the development of new therapies and treatments.
Synthesemethoden
7-Methylpyrido(4,3-c)psoralen can be obtained from the seeds of Psoralea corylifolia, a plant commonly used in traditional Chinese medicine. The extraction and purification of 7-Methylpyrido(4,3-c)psoralen from the plant can be achieved through various methods, including Soxhlet extraction, column chromatography, and high-performance liquid chromatography (HPLC). The purity of 7-Methylpyrido(4,3-c)psoralen can be determined by HPLC or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
7-Methylpyrido(4,3-c)psoralen has been widely used in scientific research due to its unique photochemical properties. It can intercalate into DNA and form covalent bonds with the pyrimidine bases upon irradiation with UVA light, leading to DNA crosslinking and damage. This property makes 7-Methylpyrido(4,3-c)psoralen a valuable tool in various fields, including molecular biology, genetics, and pharmacology.
Eigenschaften
CAS-Nummer |
108736-00-1 |
|---|---|
Produktname |
7-Methylpyrido(4,3-c)psoralen |
Molekularformel |
C15H9NO3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
11-methyl-9,13-dioxa-4-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |
InChI |
InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-12-7-16-4-2-10(12)15(17)19-14(8)11/h2-7H,1H3 |
InChI-Schlüssel |
TZPCGFWNXSOOTQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2 |
Kanonische SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2 |
Andere CAS-Nummern |
108736-00-1 |
Synonyme |
2N-MePyPs 7-methylpyrido(4,3-c)psoralen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



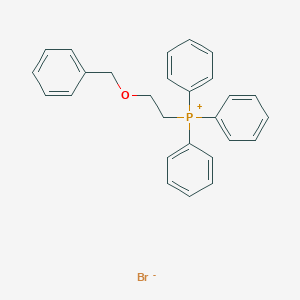
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
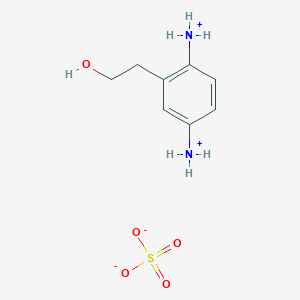

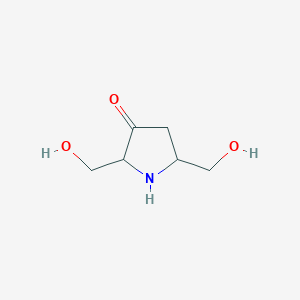
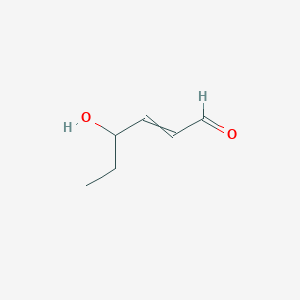
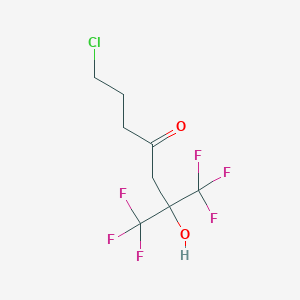
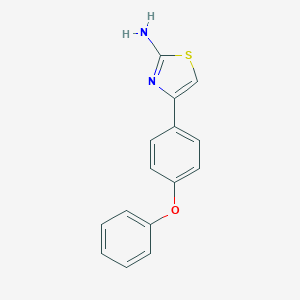
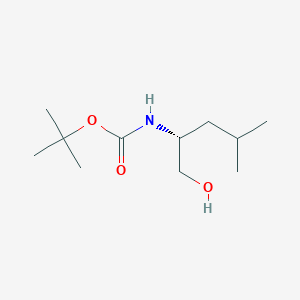
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
